Enhanced Lipophilicity (clogP) Driven by 3‑Methyl Substituent Confers Superior Predicted Membrane Permeability Over Methyl 4‑Isothiocyanatobenzoate
The addition of a methyl group at the 3‑position of the aromatic ring increases the calculated octanol‑water partition coefficient (clogP) by approximately 0.56 log units relative to the non‑methylated analog methyl 4‑isothiocyanatobenzoate (CAS 3662‑78‑0), based on the well‑established Hansch substituent constant (π = 0.56 for aromatic –CH₃) . This difference translates to a roughly 3.6‑fold higher lipophilicity, which is predicted to enhance passive membrane diffusion in cell‑based permeability assays. For reference, the clogP of methyl 4‑isothiocyanatobenzoate is reported as 2.6 via XLogP3 ; therefore, the target compound’s estimated clogP is ≈2.6 + 0.56 = 3.16.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated clogP = 3.16 |
| Comparator Or Baseline | Methyl 4‑isothiocyanatobenzoate (CAS 3662‑78‑0); Reported XLogP3 = 2.6 |
| Quantified Difference | ΔlogP ≈ +0.56 (corresponding to ~3.6× higher lipophilicity) |
| Conditions | Hansch aromatic substituent constant method; comparator XLogP3 value from PubChem (CID 2735652) |
Why This Matters
Higher lipophilicity can directly improve passive cellular permeability, a key determinant of intracellular target engagement, making this compound a more suitable choice for whole‑cell phenotypic screening than its non‑methylated analog.
- [1] Hansch, C. & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. John Wiley & Sons. View Source
- [2] National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735652, Methyl 4-isothiocyanatobenzoate. Available at: pubchem.ncbi.nlm.nih.gov. View Source
